3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

Catalog No.
S862024
CAS No.
1073353-73-7
M.F
C12H17BClNO3
M. Wt
269.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ...

CAS Number

1073353-73-7

Product Name

3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

IUPAC Name

3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C12H17BClNO3

Molecular Weight

269.53 g/mol

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3

InChI Key

JYVZFQGNBUYGIH-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Cl
  • Organic Synthesis: The molecule contains a pyridine ring, a common scaffold in many pharmaceuticals and functional materials. The methoxy group (-OCH3) and the chloro group (-Cl) can further participate in various chemical reactions for further functionalization ().
  • Medicinal Chemistry: The combination of the aforementioned functional groups and the presence of a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) makes 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a potential candidate for coupling reactions in medicinal chemistry. Boronates are useful intermediates for the Suzuki-Miyaura coupling reaction, a powerful tool for creating carbon-carbon bonds in drug molecules ().

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by the presence of a chloro group and a methoxy group on the pyridine ring. The compound has the molecular formula C12H17BClNO3C_{12}H_{17}BClNO_3 and a molecular weight of approximately 269.53 g/mol . This compound is primarily utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to form stable complexes with various substrates.

The boronic acid functionality in 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester allows it to participate in several significant reactions:

  • Suzuki Coupling Reaction: This compound can undergo Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial for constructing complex organic molecules and pharmaceuticals.
  • Boronic Acid Reactions: The boronic acid moiety can also engage in reactions with diols, forming stable boronate esters, which are useful in various synthetic pathways.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, allowing for further functionalization of the compound.

Several methods exist for synthesizing 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester:

  • Borylation of Pyridine Derivatives: Starting from 3-chloro-2-methoxypyridine, borylation can be achieved using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
  • Pinacol Ester Formation: The pinacol ester can be formed by reacting the boronic acid with pinacol under acidic conditions to yield the desired ester.
  • Functional Group Transformations: Various functional group transformations can be employed to introduce the chloro and methoxy groups at specific positions on the pyridine ring.

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may also find applications in material science for developing new polymers or materials with specific properties due to its reactive functionalities.

Interaction studies involving 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.
  • Complex Formation: Analyzing how it forms complexes with other molecules can provide insights into its utility in various synthetic applications.

Similar Compounds

Several compounds share structural similarities with 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxypyridine-4-boronic acidLacks chlorine substituentUsed extensively in Suzuki coupling reactions
3-Bromo-2-methoxypyridine-4-boronic acidContains bromine instead of chlorineHigher reactivity due to better leaving group
3-Chloro-4-fluoropyridine-2-boronic acidContains fluorine substituentExhibits different electronic properties
4-Methylpyridine-3-boronic acidNo chloro or methoxy groupsSimple structure, widely used in organic synthesis

The uniqueness of 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester lies in its specific combination of functional groups that enhance its reactivity and application potential compared to similar compounds. The presence of both chloro and methoxy groups allows for diverse synthetic pathways while maintaining stability under various conditions.

Wikipedia

3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Dates

Modify: 2023-08-16

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